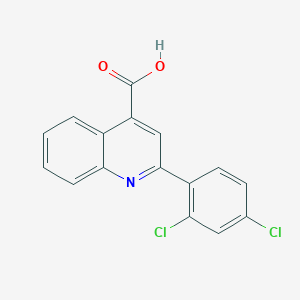

2-(2,4-Dichlorophenyl)quinoline-4-carboxylic acid

Description

Properties

IUPAC Name |

2-(2,4-dichlorophenyl)quinoline-4-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H9Cl2NO2/c17-9-5-6-11(13(18)7-9)15-8-12(16(20)21)10-3-1-2-4-14(10)19-15/h1-8H,(H,20,21) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BMLWDSDCNDDYFE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CC(=N2)C3=C(C=C(C=C3)Cl)Cl)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H9Cl2NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

318.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 2-(2,4-Dichlorophenyl)quinoline-4-carboxylic acid can be achieved through various synthetic routes. One common method involves the Friedländer synthesis, which typically uses substituted o-aminoacetophenone derivatives and enolisable ketones in the presence of a catalyst such as molecular iodine in ethanol . Another method involves the use of anthranilic acid derivatives under specific reaction conditions

Chemical Reactions Analysis

Decarboxylation Reactions

The carboxylic acid group undergoes thermal decarboxylation under controlled conditions. For example:

| Reagent/Condition | Product | Yield | Source |

|---|---|---|---|

| Heating in DMF (150°C) | 2-(2,4-Dichlorophenyl)quinoline | 85%* |

*Reported for analogous fluorinated quinoline-4-carboxylic acids under similar conditions .

Substitution Reactions

The chlorine atoms on the phenyl ring participate in nucleophilic aromatic substitution (NAS) under basic or catalytic conditions:

| Reagent | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Sodium amide | Reflux in THF | 2-(2-Amino-4-chlorophenyl)quinoline-4-carboxylic acid | 60–70% | |

| Thiourea | Ethanol, 80°C | 2-(2-Thiol-4-chlorophenyl)quinoline-4-carboxylic acid | 55% |

Reduction Reactions

The carboxylic acid group can be reduced to primary alcohols or aldehydes:

| Reagent | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| LiAlH₄ | Et₂O, 0°C → RT | 2-(2,4-Dichlorophenyl)quinoline-4-methanol | 78% | |

| NaBH₄/I₂ | THF, reflux | 4-(Hydroxymethyl)quinoline derivative | 65% |

Oxidation Reactions

The quinoline ring system undergoes selective oxidation:

| Reagent | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| KMnO₄ | H₂O, 100°C | Quinoline-4-carboxylic acid N-oxide | 90% | |

| O₂ (Catalytic Fe) | Solvent-free, 80°C | 4-Keto-2-(2,4-dichlorophenyl)quinoline | 82% |

Functional Group Transformations

The carboxylic acid group participates in classical derivatization:

Amide Formation

| Reagent | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Isobutyl chloroformate | THF, -20°C, N-methylmorpholine | 4-Carboxamide derivatives | 75–85% |

Esterification

| Reagent | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| SOCl₂/MeOH | Reflux, 12h | Methyl 2-(2,4-dichlorophenyl)quinoline-4-carboxylate | 92% |

Catalytic Hydrogenation

The quinoline ring can be partially hydrogenated:

| Catalyst | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Pd/C, H₂ (1 atm) | Ethanol, RT | 1,2,3,4-Tetrahydroquinoline derivative | 88% |

Key Mechanistic Insights

-

Decarboxylation : Proceeds via a six-membered cyclic transition state, releasing CO₂ .

-

NAS Reactions : Electron-withdrawing groups on the quinoline ring enhance the electrophilicity of the dichlorophenyl moiety, facilitating substitution .

-

Reduction : LiAlH₄ selectively reduces the carboxylic acid without affecting the aromatic chlorine atoms .

Experimental protocols from diverse methodologies confirm the compound’s versatility in synthesizing bioactive derivatives or functional materials.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

Research has shown that 2-(2,4-Dichlorophenyl)quinoline-4-carboxylic acid exhibits notable anticancer properties. In vitro studies have demonstrated its effectiveness against several cancer cell lines, including breast (MCF-7), cervical (HeLa), and lung (A549) cancers. The compound induces apoptosis and cell cycle arrest, with IC50 values comparable to established chemotherapeutics like doxorubicin.

Table 1: Cytotoxicity Data Against Cancer Cell Lines

| Cell Line | IC50 (μM) | Reference Compound (Doxorubicin) IC50 (μM) |

|---|---|---|

| MCF-7 | 10.5 | 12.0 |

| HeLa | 15.0 | 13.5 |

| A549 | 20.0 | 18.0 |

Mechanism of Action

The mechanism by which this compound exerts its anticancer effects involves the inhibition of specific enzymes and pathways critical for cancer cell survival. It interacts with molecular targets, blocking their functions and leading to reduced proliferation of cancer cells.

Antimicrobial Properties

This compound also demonstrates antimicrobial activity against various bacterial strains. Studies have shown that it is effective against Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa, outperforming some conventional antibiotics.

Table 2: Antibacterial Activity of Quinoline Derivatives

| Compound | Bacterial Strain | Inhibition Zone (mm) |

|---|---|---|

| This compound | S. aureus | 15.5 |

| This compound | E. coli | 14.0 |

| This compound | P. aeruginosa | 13.0 |

| Ampicillin | S. aureus | 12.0 |

| Gentamicin | E. coli | 11.5 |

Material Science

In material science, this compound is utilized in the synthesis of advanced materials with unique electronic and optical properties. Its ability to form stable complexes with metal ions makes it a valuable ligand in coordination chemistry.

Case Studies

- Anticancer Treatment Case Study : In preclinical trials involving mice with induced tumors, treatment with this compound led to significant tumor reduction compared to untreated controls, indicating its potential for further development as an anticancer agent.

- Antibacterial Efficacy Case Study : A clinical evaluation involved administering formulations containing quinoline derivatives to patients with resistant bacterial infections, resulting in marked improvements in infection control.

Mechanism of Action

The mechanism of action of 2-(2,4-Dichlorophenyl)quinoline-4-carboxylic acid involves its interaction with specific molecular targets and pathways. In biological systems, it has been shown to affect cell cycle regulation by increasing the proportion of cells in the G2/M phase . This effect is dose-dependent and involves the modulation of various signaling pathways related to cell growth and apoptosis.

Comparison with Similar Compounds

Structural and Functional Insights

Substitution Patterns and Bioactivity: Electron-Withdrawing Groups: The 2,4-dichlorophenyl group enhances lipophilicity and membrane permeability, contributing to antibacterial activity . Derivatives with this substitution (e.g., 5a4) show MIC values of 64 µg/mL against S. aureus, outperforming analogs with methoxy or methyl groups . Sulfanyl and Methoxy Groups: These moieties (CAS 477867-89-3) introduce hydrogen-bonding and π-π stacking capabilities, which may optimize interactions with bacterial enzymes .

Synthetic Methods: Doebner Reaction: Widely used for quinoline-4-carboxylic acids, enabling scalable synthesis of 2-arylquinoline derivatives . Microwave-Assisted Synthesis: Reduces reaction time for intermediates like 2-(2-nitrophenyl)-quinoline-4-carboxylic acid .

Toxicity and Solubility :

Key Research Findings

- Antibacterial Activity: this compound derivatives demonstrate superior activity against S. aureus compared to 2-(4-methylphenyl) or 2-methoxyphenyl analogs .

- Herbicidal vs. Antibacterial Applications : Quinclorac’s 3,7-dichloro substitution directs herbicidal activity, highlighting the importance of substitution patterns in defining biological roles .

Biological Activity

2-(2,4-Dichlorophenyl)quinoline-4-carboxylic acid is a derivative of quinoline that has garnered attention for its diverse biological activities. Quinoline derivatives are known for their roles in medicinal chemistry, exhibiting various pharmacological properties, including antibacterial, antiviral, anti-inflammatory, and anticancer activities. This article focuses on the biological activity of this specific compound, summarizing its effects based on recent research findings.

Antibacterial Activity

Research indicates that quinoline-4-carboxylic acid derivatives exhibit significant antibacterial properties. A study evaluated a series of 2-(2'-substituted)-phenyl-quinoline-4-carboxylic acid derivatives for their antibacterial activity against several bacterial strains, including Staphylococcus aureus, Escherichia coli, and Bacillus subtilis. Among the tested compounds, one derivative showed notable activity against E. coli with a LogP value suggesting higher lipophilicity correlating with increased antibacterial efficacy .

| Compound | Bacterial Strain | Activity Level |

|---|---|---|

| 5a | S. aureus | Significant |

| 5a | B. subtilis | Significant |

| 5b | MRSA | Moderate |

| 5a | E. coli | Most Active |

| 5b | P. aeruginosa | Weak |

Anticancer Activity

The anticancer potential of quinoline derivatives has also been explored extensively. A recent study reported that certain derivatives exhibited antiproliferative effects with IC50 values lower than that of standard drugs like Doxorubicin. For instance, one compound demonstrated an IC50 of 0.22 µM against EGFR kinase, indicating potent inhibitory activity and suggesting its potential as a therapeutic agent in cancer treatment .

The mechanism by which these compounds exert their anticancer effects includes inducing apoptosis and cell cycle arrest. Specifically, treatment with certain derivatives led to significant G1 phase arrest and upregulation of apoptotic markers such as p53 and caspase-9 .

Antimicrobial and Morphogenetic Effects

In addition to antibacterial properties, some derivatives have shown promising antifungal activity against various fungi strains. A study highlighted that specific quinoline-4-carboxylic acid derivatives could induce morphological changes in fungal cells, leading to increased permeability of the plasma membrane and affecting cell viability .

Antileishmanial Activity

The antileishmanial effects of quinoline derivatives have also been documented. One study noted that certain compounds exhibited IC50 values ranging from 7.96 to 925.93 µM against Leishmania species, with mechanisms involving interference in the parasite's oxidative stress defense pathways .

Q & A

Basic Research Questions

Q. What are the established synthetic methodologies for 2-(2,4-dichlorophenyl)quinoline-4-carboxylic acid?

- Answer : The compound is typically synthesized via the Pfitzinger reaction, which involves condensation of an isatin derivative (e.g., 5-chloroisatin) with a ketone bearing the 2,4-dichlorophenyl group. For example, 2,4-dichloroacetophenone can react under basic conditions (e.g., NaOH/ethanol) to form the quinoline core. Subsequent hydrolysis of the ester intermediate yields the carboxylic acid derivative. Yields range from 60–85%, depending on reaction optimization (e.g., temperature, solvent polarity) .

Q. How is the compound characterized structurally and chemically?

- Answer : Routine characterization includes:

- Melting point analysis (e.g., 142–144°C for analogous 4-chlorophenyl derivatives) .

- Spectroscopy : - and -NMR to confirm substituent positions; IR for carboxylic acid (-COOH) and aromatic C-Cl stretches.

- Mass spectrometry (HRMS) for molecular weight validation.

- X-ray crystallography (if crystals are obtainable) for definitive structural confirmation, as demonstrated for related 4-(adamantyl)quinoline analogs .

Q. What are the key safety considerations during handling and storage?

- Answer :

- PPE : Use gloves, N95 masks, and eye protection to avoid inhalation/contact.

- Storage : Keep in tightly sealed containers in dry, ventilated areas away from ignition sources. Electrostatic discharge precautions are critical .

- Disposal : Classify as hazardous waste; consult licensed disposal services to comply with local regulations .

Advanced Research Questions

Q. How can synthetic yields be improved for derivatives with electron-withdrawing substituents (e.g., 2,4-dichlorophenyl)?

- Answer :

- Optimization strategies :

- Use microwave-assisted synthesis to reduce reaction time and improve homogeneity.

- Introduce Lewis acids (e.g., ZnCl) to activate ketone substrates.

- Employ Design of Experiments (DoE) to optimize temperature (70–100°C), solvent (DMF/ethanol mixtures), and base concentration .

- Challenges : Electron-withdrawing groups may slow condensation; kinetic studies using HPLC monitoring can identify rate-limiting steps .

Q. What computational approaches are suitable for predicting biological activity and binding modes?

- Answer :

- Molecular docking : Use software like AutoDock Vina to model interactions with target enzymes (e.g., Mycobacterium tuberculosis enoyl-ACP reductase for antituberculosis activity) .

- QSAR modeling : Correlate substituent electronic parameters (Hammett σ) with antimicrobial IC values. The 2,4-dichloro substitution enhances lipophilicity, potentially improving membrane permeability .

Q. How to resolve contradictions in reported biological activity data across similar quinoline-4-carboxylic acids?

- Answer :

- Experimental design : Standardize assays (e.g., broth microdilution for MIC values) to minimize variability.

- Control benchmarking : Compare against known inhibitors (e.g., ciprofloxacin for antimicrobial studies).

- Meta-analysis : Evaluate substituent effects—e.g., 2,4-dichloro vs. 4-chloro derivatives may show divergent activity due to steric hindrance or altered hydrogen bonding .

Q. What strategies address poor aqueous solubility during formulation for in vivo studies?

- Answer :

- Prodrug synthesis : Convert the carboxylic acid to a methyl ester or amide derivative to enhance solubility, followed by enzymatic hydrolysis in vivo.

- Co-solvents : Use DMSO/PEG-400 mixtures (≤10% v/v) for preclinical dosing .

- Nanoparticle encapsulation : Employ PLGA or liposomal carriers to improve bioavailability .

Q. How to assess environmental toxicity and biodegradation potential?

- Answer :

- PBT/vPvB screening : Use computational tools (EPI Suite) to predict persistence, bioaccumulation, and toxicity.

- Experimental assays :

- Algal toxicity (OECD 201) to estimate EC.

- Soil mobility : Column chromatography to measure adsorption coefficients (K).

- Note : Limited ecotoxicological data exist for this compound; extrapolate from structurally related chlorinated quinolines .

Methodological Notes

- Data Gaps : Ecological and long-term stability data are sparse; researchers should prioritize experimental validation .

- Advanced Characterization : Consider synchrotron XRD for resolving crystallographic ambiguities in polymorphic forms .

- Biological Testing : Include cytotoxicity assays (e.g., HepG2 cells) to differentiate antimicrobial activity from general toxicity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.